Significantly Reduced Gastroduodenal Mucosal Damage Compared to Enteric-Coated Aspirin
In a randomized, single-blind, crossover endoscopic study comparing the gastroduodenal effects of salsalate and enteric-coated aspirin in healthy volunteers, salsalate caused significantly less mucosal injury [1]. The study involved 10 subjects who received 3.0 g/day of salsalate or 2.6 g/day of enteric-coated aspirin for 6 days, with endoscopic evaluation before and after each treatment period.
| Evidence Dimension | Incidence of gastroduodenal mucosal damage (Grade 2-3 injury) |
|---|---|
| Target Compound Data | 1 out of 10 subjects (10%) developed Grade 1 (mild) injury; 0 out of 10 (0%) developed Grade 2-3 injury |
| Comparator Or Baseline | Enteric-coated aspirin: 6 out of 10 subjects (60%) developed Grade 2-3 (moderate to severe) injury |
| Quantified Difference | Absolute risk reduction of 60% for moderate to severe injury (P=0.01) |
| Conditions | Endoscopic study in 10 healthy human volunteers; 6-day treatment period; salsalate 1.5g BID vs enteric-coated aspirin 650mg QID |
Why This Matters
This direct evidence of significantly reduced mucosal damage supports the selection of salsalate in research or clinical contexts where minimizing gastrointestinal toxicity is a priority.
- [1] Scheiman, J. M., Behler, E. M., Berardi, R. R., & Elta, G. H. (1989). Salicylsalicylic acid causes less gastroduodenal mucosal damage than enteric-coated aspirin: an endoscopic comparison. Digestive Diseases and Sciences, 34(2), 229-232. View Source
